molecular formula C14H12BrClO2 B7894092 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

Cat. No.: B7894092
M. Wt: 327.60 g/mol
InChI Key: URKDBAFCRZXNGI-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, chlorine, and methoxy-benzyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxy-benzyl alcohol.

    Halogenation: The benzene ring is halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the ring.

    Etherification: The methoxy-benzyloxy group is introduced through an etherification reaction, where the hydroxyl group of 4-methoxy-benzyl alcohol reacts with a suitable halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy-benzyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-1-methoxybenzene: Similar structure but lacks the benzyloxy group.

    4-Bromo-1-chloro-2-methoxybenzene: Similar structure but lacks the benzyloxy group.

    4-Bromo-1-chloro-2-(4-methoxyphenoxy)benzene: Similar structure but has a phenoxy group instead of a benzyloxy group.

Uniqueness

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxy-benzyloxy group. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKDBAFCRZXNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chlorophenol (1.0 g) in tetrahydrofuran (10 ml) under nitrogen was added sodium hydride, 60% dispersion in mineral oil (0.20 g). The solution was stirred at room temperature. After 30 minutes a solution of 4-methoxybenzylbromide (0.97 g) was added in tetrahydrofuran (7 ml). The reaction mixture was stirred at 50° C. overnight. The reaction mixture was partitioned between dichloromethane and brine, then dried (MgSO4), the solvents were removed in vacuo to give a crude residue. This crude residue was purified using flash chromatography to give 4-bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene (0.96 g).
Quantity
1 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
Quantity
0.2 g
Type
reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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